molecular formula C20H33N3O2 B2401704 6-Tert-butyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2195811-67-5

6-Tert-butyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2401704
CAS No.: 2195811-67-5
M. Wt: 347.503
InChI Key: XCQUHLILFPFZFY-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a synthetic chemical scaffold designed for research into the modulation of the NLRP3 inflammasome, a key component of the innate immune system. The aberrant activation of the NLRP3 inflammasome is implicated in the pathogenesis of a wide range of diseases, including autoimmune, neurodegenerative, cardiovascular, and metabolic disorders. This complex multiprotein assembly, which includes the NLRP3 protein, ASC, and procaspase-1, drives inflammatory responses by triggering the maturation of pro-inflammatory cytokines IL-1β and IL-18 and inducing a form of inflammatory cell death known as pyroptosis. The core structure of this compound, featuring a piperidine-linked dihydropyridazinone, is related to molecular classes that have demonstrated potential in inhibiting NLRP3-driven pyroptosis and IL-1β release in cellular models, such as differentiated THP-1 macrophages. Its proposed mechanism of action may involve the attenuation of the ATPase activity intrinsic to the NACHT domain of the NLRP3 protein, a critical step for NLRP3 oligomerization and inflammasome assembly. By potentially interfering with this process, this compound serves as a valuable research-grade tool for elucidating the intricate mechanisms of NLRP3 activation and for investigating novel therapeutic strategies in inflammatory disease research. This product is strictly for laboratory research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-tert-butyl-2-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O2/c1-20(2,3)18-6-7-19(24)23(21-18)14-16-8-10-22(11-9-16)13-17-5-4-12-25-15-17/h6-7,16-17H,4-5,8-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQUHLILFPFZFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)CC3CCCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Tert-butyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a compound of interest due to its potential biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridazines, which are known for various biological activities. Its structure includes a tert-butyl group, a piperidine moiety, and an oxane ring, which may contribute to its pharmacological effects.

Molecular Formula : C16H26N2O2
Molecular Weight : 278.39 g/mol
CAS Number : 2195811-67-5

1. Antimicrobial Activity

Research indicates that compounds similar in structure to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with piperidine structures can inhibit bacterial growth effectively.

CompoundActivityReference
Compound AModerate antibacterial
Compound BHigh antifungal

2. Anticancer Potential

The compound's structural features suggest potential anticancer activity. Preliminary studies have indicated that similar dihydropyridazine derivatives demonstrate cytotoxic effects against various cancer cell lines. For example, a study reported that a related compound showed IC50 values in the low micromolar range against human cancer cells.

Cell LineIC50 (µM)Reference
HeLa5.0
MCF77.5

3. Neuroprotective Effects

There is emerging evidence that compounds containing piperidine and dihydropyridazine moieties can exert neuroprotective effects. One study highlighted that these compounds could inhibit neuronal apoptosis in models of neurodegeneration.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell proliferation.
  • Modulation of Signaling Pathways : The compound may affect pathways related to apoptosis and cell survival.

Study 1: Antimicrobial Efficacy

A study conducted on various substituted dihydropyridazines demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the piperidine ring was crucial for enhancing the activity.

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies revealed that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analog with Isobutyl Substituent

A closely related compound, 6-Tert-butyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one (), replaces the oxan-3-ylmethyl group with a 2-methylpropyl (isobutyl) chain. Key differences include:

  • Lipophilicity : The isobutyl group lacks the oxygen atom present in the tetrahydropyran ring, likely increasing logP (lipophilicity) and reducing aqueous solubility compared to the target compound.

Piperidine-Based Fentanyl Analogs

Several piperidin-4-yl derivatives, such as N-(2-fluorophenyl)-N-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]propanamide (2'-fluoro ortho-fluorofentanyl) and N-phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]propanamide (β-methyl fentanyl) (), share the piperidine scaffold but differ in pharmacological intent. These fentanyl analogs exhibit opioid receptor activity due to their arylacetamide substituents, whereas the target compound’s pyridazinone core and non-aryl substituents suggest a divergent mechanism, possibly targeting kinases or phosphodiesterases .

Structural and Hypothetical Property Analysis

The table below summarizes key structural differences and hypothesized properties:

Compound Name Substituent on Piperidine Key Feature Hypothesized Impact
6-Tert-butyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-dihydropyridazin-3-one Oxan-3-ylmethyl Tetrahydropyran ring with oxygen Enhanced solubility, potential hydrogen bonding
6-Tert-butyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-dihydropyridazin-3-one 2-Methylpropyl (isobutyl) Hydrophobic alkyl chain Increased lipophilicity, reduced solubility
Fentanyl analogs (e.g., β-methyl fentanyl) Arylalkyl groups Opioid pharmacophore High CNS activity, μ-opioid receptor binding

Q & A

Basic Question: What are the key steps and challenges in synthesizing this compound?

Answer:
The synthesis involves multi-step organic reactions, including:

  • Nucleophilic substitution for introducing the oxan-3-ylmethyl group to the piperidine ring.
  • Coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura) to link the pyridazinone core to the substituted piperidine moiety.
  • Purification via column chromatography or preparative HPLC to achieve >95% purity .
    Challenges:
  • Steric hindrance from the tert-butyl group may reduce reaction efficiency.
  • Side reactions during coupling steps require precise temperature control (e.g., 0–5°C for sensitive intermediates) .

Basic Question: How is the molecular structure of this compound validated?

Answer:
Structural validation employs:

  • NMR spectroscopy (¹H/¹³C): Assigns proton and carbon environments (e.g., tert-butyl singlet at δ ~1.2 ppm; pyridazinone carbonyl at δ ~165 ppm).
  • High-resolution mass spectrometry (HRMS): Confirms molecular formula (C₁₈H₂₈N₄O₂; exact mass 336.44 g/mol) .
  • X-ray crystallography (if crystals are obtainable): Resolves 3D conformation and steric interactions .

Advanced Question: How can computational methods enhance understanding of its biological target interactions?

Answer:

  • Molecular docking: Predicts binding modes to enzymes/receptors (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger. Validate with experimental IC₅₀ values .
  • Molecular dynamics (MD) simulations: Analyzes stability of ligand-target complexes over time (e.g., 100 ns simulations in GROMACS) to identify critical hydrogen bonds or hydrophobic interactions .
  • Free-energy perturbation (FEP): Quantifies binding affinity changes for structure-activity relationship (SAR) studies .

Advanced Question: How to resolve contradictions in reported synthetic yields?

Answer:
Contradictions may arise from:

  • Reagent purity: Use freshly distilled solvents (e.g., DMF, THF) to avoid moisture-sensitive side reactions.
  • Catalyst optimization: Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling steps; adjust ligand-to-metal ratios.
  • Scale-dependent effects: Pilot small-scale reactions (e.g., 10 mmol) before scaling up. Document yields at each step to isolate bottlenecks .

Advanced Question: What strategies improve enantiomeric purity if stereocenters are present?

Answer:

  • Chiral chromatography: Use CHIRALPAK® columns with hexane/isopropanol gradients for enantiomer separation.
  • Asymmetric synthesis: Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine functionalization.
  • Crystallization-induced dynamic resolution (CIDR): Exploit differential solubility of diastereomeric salts (e.g., tartaric acid derivatives) .

Basic Question: What analytical techniques confirm batch-to-batch consistency?

Answer:

  • HPLC-DAD: Monitor retention times and UV spectra (λ = 220–280 nm) for purity.
  • Thermogravimetric analysis (TGA): Assess thermal stability (decomposition >200°C indicates robust storage conditions).
  • Karl Fischer titration: Ensure moisture content <0.1% to prevent hydrolysis .

Advanced Question: How do substituents (e.g., tert-butyl, oxan-3-yl) influence reactivity?

Answer:

  • tert-Butyl group: Enhances metabolic stability via steric shielding but may reduce solubility (logP ~3.5). Counteract with polar prodrug strategies.
  • Oxan-3-ylmethyl group: Modulates lipophilicity and hydrogen-bonding capacity. Test analogs with tetrahydrofuran or tetrahydropyran variants for SAR .

Advanced Question: How to design assays for target engagement in cellular pathways?

Answer:

  • Surface plasmon resonance (SPR): Measure real-time binding kinetics (ka/kd) to purified targets.
  • Cellular thermal shift assay (CETSA): Confirm target engagement by monitoring protein thermal stability shifts in lysates.
  • Knockout/knockdown models: Use CRISPR-Cas9 to validate pathway-specific effects .

Basic Question: What are recommended storage conditions to ensure stability?

Answer:

  • Store under inert gas (Ar/N₂) at –20°C in amber vials.
  • Avoid prolonged exposure to light or humidity (use desiccants).
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .

Advanced Question: How to address low solubility in biological assays?

Answer:

  • Co-solvent systems: Use DMSO/PEG 400 (1:4 v/v) for in vitro studies; confirm compatibility with controls.
  • Nanoformulation: Prepare liposomal or cyclodextrin complexes for in vivo administration.
  • Prodrug derivatization: Introduce phosphate or ester groups for enhanced aqueous solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.